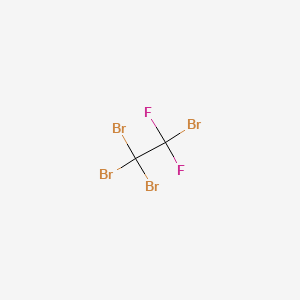
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinedione core and multiple functional groups that contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Formation of the Pyrimidinedione Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Arabinofuranosyl Groups: These steps may involve nucleophilic substitution reactions and glycosylation reactions.
Phosphorylation: The addition of phosphonooxy groups can be carried out using phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinedione core.
Substitution: Nucleophilic substitution reactions may occur at the fluoro and phosphonooxy groups.
Common Reagents and Conditions
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Nucleophiles: These could include amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving phosphorylation and glycosylation.
Medicine
The compound could have potential applications in drug development, particularly as an antiviral or anticancer agent. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry
In industry, the compound might be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, in a biological context, it might inhibit or activate enzymes by binding to their active sites. The pathways involved could include phosphorylation cascades or glycosylation processes.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-: This compound is similar but lacks the phosphonooxy groups.
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-5-O-(hydroxy(phosphonooxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl-: This compound has a similar structure but different functional groups.
特性
CAS番号 |
79551-89-6 |
|---|---|
分子式 |
C10H16FN2O14P3 |
分子量 |
500.16 g/mol |
IUPAC名 |
[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m1/s1 |
InChIキー |
RUKRVHYQIIURNV-JVZYCSMKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


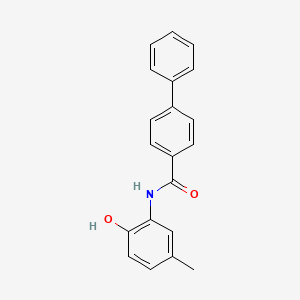


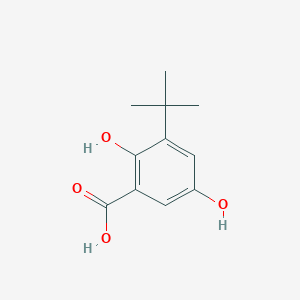


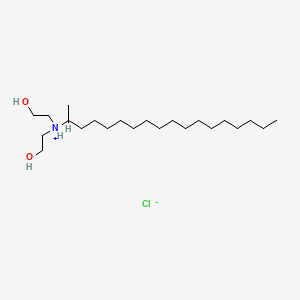
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)

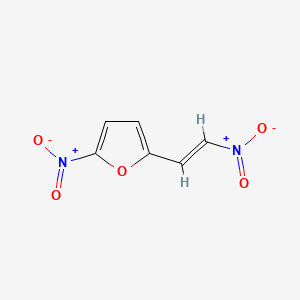

![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)
